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Compound of Interest

Compound Name: 6-Chloro-4-methoxynicotinamide

Cat. No.: B572487 Get Quote

Disclaimer: This technical guide focuses on 6-methoxynicotinamide, a potent inhibitor of

Nicotinamide N-methyltransferase (NNMT). It is presumed that the user's interest in "6-Chloro-
4-methoxynicotinamide" pertains to this well-researched compound, as literature on the

specified chlorinated analog is not readily available. 6-Methoxynicotinamide is also known by

its identifier JBSNF-000088.

This guide is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of inhibiting NNMT.

Introduction to 6-Methoxynicotinamide and its
Target, NNMT
6-Methoxynicotinamide is a nicotinamide analog that has emerged as a potent and orally active

inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that

plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to 1-

methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3] This

enzymatic reaction is a key step in the catabolism of nicotinamide, a form of vitamin B3 and a

precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).

Elevated expression of NNMT has been implicated in the pathophysiology of various diseases,

including metabolic disorders like obesity and type 2 diabetes, as well as several types of

cancer.[3] By inhibiting NNMT, 6-methoxynicotinamide modulates cellular metabolism, leading

to a range of beneficial effects such as reduced body weight, improved insulin sensitivity, and
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normalized glucose tolerance in preclinical models.[1][3] This makes 6-methoxynicotinamide a

valuable pharmacological tool for studying the function of NNMT and a promising lead

compound for the development of novel therapeutics.

Quantitative Data
The following tables summarize the key quantitative data for 6-methoxynicotinamide (JBSNF-

000088).

Table 1: In Vitro Inhibitory Activity of 6-Methoxynicotinamide against NNMT

Target Species IC50 (µM)

NNMT Human 1.8[1][4]

NNMT Monkey 2.8[1][4]

NNMT Mouse 5.0[1]

Table 2: In Vitro Cellular Activity of 6-Methoxynicotinamide

Cell Line Description IC50 (µM)

U2OS Human Osteosarcoma 1.6[1][4]

3T3L1
Differentiated Mouse

Adipocytes
6.3[1][4]

Table 3: In Vivo Pharmacokinetic Parameters of 6-Methoxynicotinamide in Mice
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Parameter Value
Administration
Route

Dosage

Cmax 3568 ng/mL Oral Gavage 10 mg/kg[1]

Tmax 0.5 hours Oral Gavage 10 mg/kg[1]

Plasma Half-life 0.4 hours Oral Gavage 10 mg/kg[1]

Plasma Half-life 0.5 hours Intravenous 1 mg/kg[1]

Plasma Clearance 21 mL/min/kg Intravenous 1 mg/kg[1]

Volume of Distribution

(steady state)
0.7 L/kg Intravenous 1 mg/kg[1]

Oral Bioavailability ~40% Oral Gavage 10 mg/kg[1]

Experimental Protocols
Synthesis of 6-Methoxynicotinamide
While a specific, detailed synthesis protocol for 6-methoxynicotinamide was not found in the

searched literature, the synthesis of analogous nicotinamide derivatives often involves the

modification of the pyridine ring. For instance, the synthesis of N-(Hydroxymethyl)nicotinamide

involves the condensation of nicotinamide with formaldehyde in the presence of a base.[5] It is

plausible that the synthesis of 6-methoxynicotinamide would start from a commercially

available substituted nicotinic acid or nicotinamide precursor, followed by standard organic

chemistry transformations to introduce the methoxy group at the 6-position.

In Vitro NNMT Enzymatic Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of 6-

methoxynicotinamide against the NNMT enzyme.

Reagents and Materials:

Recombinant human, monkey, or mouse NNMT enzyme

Nicotinamide (Substrate)
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S-adenosyl-L-methionine (SAM) (Co-substrate)

6-Methoxynicotinamide (Inhibitor)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)[2]

Quenching solution to stop the reaction

Detection system (e.g., LC-MS/MS or a fluorogenic plate reader)

Procedure:

Prepare serial dilutions of 6-methoxynicotinamide in the assay buffer.

In a microplate, add the NNMT enzyme to each well, followed by the different concentrations

of 6-methoxynicotinamide.[2]

Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room

temperature to allow for binding.[2]

Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.[2]

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.[2]

Stop the reaction by adding a quenching solution.[2]

Quantify the amount of the product, 1-methylnicotinamide (MNA), or the co-product, S-

adenosyl-L-homocysteine (SAH), using a suitable detection method like LC-MS/MS.[2]

Calculate the percent inhibition for each concentration of 6-methoxynicotinamide and

determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to evaluate the effect of 6-

methoxynicotinamide on the viability of cancer cell lines.

Reagents and Materials:
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Cancer cell lines of interest (e.g., U2OS)

Complete cell culture medium

96-well cell culture plates

6-Methoxynicotinamide

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in

PBS)

Solubilization solution (e.g., SDS-HCl or DMSO)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to

allow for attachment.

Prepare serial dilutions of 6-methoxynicotinamide in the cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of 6-methoxynicotinamide. Include a vehicle control (e.g., DMSO).

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully

dissolved.[6]

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7][8]
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Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a methodology for evaluating the in vivo efficacy of 6-

methoxynicotinamide in a diet-induced obese mouse model.[2]

Animal Model:

Male C57BL/6J mice are commonly used.[2]

Obesity and insulin resistance are induced by feeding a high-fat diet (HFD), typically 45-60%

kcal from fat, for 10-14 weeks.[2][9]

Compound Administration:

6-Methoxynicotinamide is administered via oral gavage. A typical dose is 50 mg/kg,

administered twice daily.[1][2]

A vehicle control group (e.g., saline or a suitable formulation vehicle) must be included.[2]

Experimental Procedure:

After the HFD-induced obesity period, randomize the mice into treatment and vehicle control

groups.[2]

Administer 6-methoxynicotinamide or vehicle for a period of 4 weeks.[2]

Monitor body weight and food intake regularly (e.g., weekly).[2]

Measure fed blood glucose levels at specified intervals.[2]

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).[2] This

involves fasting the mice overnight, followed by an oral gavage of glucose (e.g., 2 g/kg), and

measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120

minutes) post-glucose administration.
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Signaling Pathways and Mechanisms of Action
The primary mechanism of action of 6-methoxynicotinamide is the inhibition of NNMT. This

inhibition has significant downstream effects on several interconnected metabolic and signaling

pathways.

NNMT-Mediated Metabolic Regulation: NNMT sits at a critical node of cellular metabolism. By

catalyzing the methylation of nicotinamide, it consumes both nicotinamide and the universal

methyl donor, SAM. This has two major consequences:

Depletion of Nicotinamide: This reduces the substrate pool available for the NAD+ salvage

pathway, potentially leading to lower cellular NAD+ levels. NAD+ is a crucial coenzyme for

numerous redox reactions and a substrate for enzymes like sirtuins and PARPs, which are

involved in a wide range of cellular processes including gene expression, DNA repair, and

energy metabolism.

Conversion of SAM to SAH: This reaction increases the cellular concentration of S-adenosyl-

L-homocysteine (SAH), a potent inhibitor of most SAM-dependent methyltransferases. The

ratio of SAM to SAH is a critical indicator of the cell's "methylation potential." An increase in

SAH can lead to global hypomethylation of DNA and histones, thereby altering the epigenetic

landscape and gene expression.

Implications in Metabolic Diseases: In the context of metabolic diseases like obesity and type 2

diabetes, elevated NNMT expression in adipose tissue and the liver is associated with insulin

resistance. By inhibiting NNMT, 6-methoxynicotinamide is proposed to:

Increase NAD+ levels: This can enhance mitochondrial function and energy expenditure.

Modulate the methylation potential: This may reverse some of the epigenetic changes

associated with metabolic dysfunction.

Reduce the production of 1-MNA: While the exact roles of 1-MNA are still being elucidated,

its reduction may contribute to the observed improvements in metabolic parameters.

Implications in Cancer: NNMT is overexpressed in various cancers and its high expression is

often correlated with poor prognosis. The pro-tumorigenic effects of NNMT are thought to be

mediated by:
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Altering the epigenetic landscape: NNMT-driven changes in SAM/SAH ratios can lead to

global DNA and histone hypomethylation, which can activate oncogenes and promote

genomic instability.

Modulating signaling pathways: NNMT has been shown to influence several cancer-related

signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival,

proliferation, and drug resistance.[10]

Promoting a pro-metastatic phenotype: NNMT can enhance cancer cell migration and

invasion.

By inhibiting NNMT, 6-methoxynicotinamide can counteract these pro-tumorigenic effects,

leading to reduced cancer cell proliferation and viability.
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Caption: Signaling pathway of NNMT and its inhibition by 6-Methoxynicotinamide.
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Caption: Experimental workflow for the in vitro NNMT enzymatic assay.
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Caption: Logical relationship between NNMT overexpression and disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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